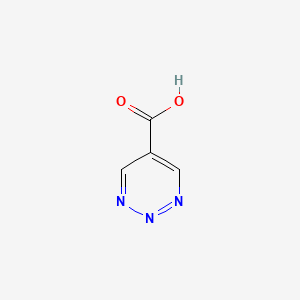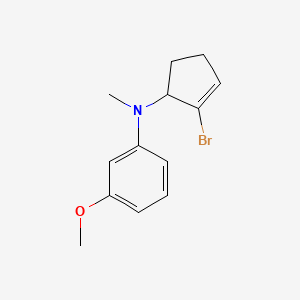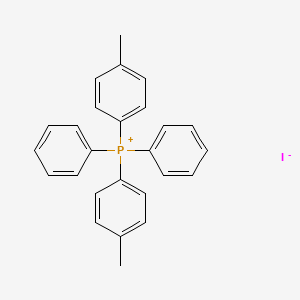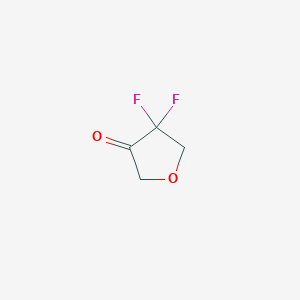
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry. Its chemical structure consists of a six-membered ring with an oxygen atom and a methyl group, which contributes to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyltetrahydro-2H-pyran-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of microbial reduction, where specific strains of microorganisms are employed to reduce the precursor compound to (S)-5-Methyltetrahydro-2H-pyran-2-one under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of (S)-5-Methyltetrahydro-2H-pyran-2-one often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methyl group in the compound can undergo substitution reactions with different reagents to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Methyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Methyltetrahydro-2H-pyran-2-one, with similar but distinct properties.
Tetrahydro-2H-pyran-2-one: A structurally similar compound without the methyl group, used in similar applications.
5-Methyl-2-pyrrolidone: Another similar compound with a different ring structure, used in various industrial applications.
Uniqueness
(S)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature and specific structural features, which contribute to its distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1121-72-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(5S)-5-methyloxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
GQUBDAOKWZLWDI-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)OC1 |
Kanonische SMILES |
CC1CCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)









![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
